molecular formula C8H8O3 B14232683 Prop-1-en-2-yl furan-3-carboxylate CAS No. 743420-67-9

Prop-1-en-2-yl furan-3-carboxylate

Cat. No.: B14232683
CAS No.: 743420-67-9
M. Wt: 152.15 g/mol
InChI Key: WKSDHHVIJAWYJT-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl furan-3-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-1-en-2-yl furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the condensation of furan-3-carboxylic acid with prop-1-en-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction proceeds under mild conditions and yields the desired ester product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-yl furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Prop-1-en-2-yl furan-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-1-en-2-yl furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of active metabolites. These metabolites can then interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized materials and pharmaceuticals .

Properties

CAS No.

743420-67-9

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

prop-1-en-2-yl furan-3-carboxylate

InChI

InChI=1S/C8H8O3/c1-6(2)11-8(9)7-3-4-10-5-7/h3-5H,1H2,2H3

InChI Key

WKSDHHVIJAWYJT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=O)C1=COC=C1

Origin of Product

United States

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